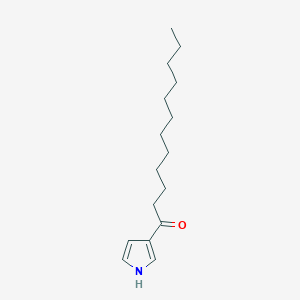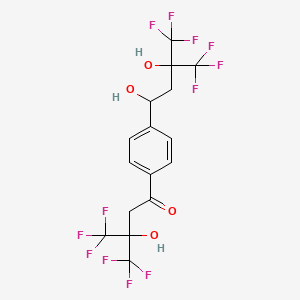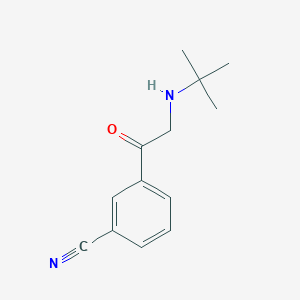
3-(N-tert-Butylglycyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(N-tert-Butylglycyl)benzonitrile is an organic compound that features a benzonitrile group attached to a glycine derivative with a tert-butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-tert-Butylglycyl)benzonitrile typically involves the reaction of benzonitrile derivatives with tert-butylglycine. One common method is the Ritter reaction, where nitriles react with tert-butyl alcohol in the presence of acids to form N-tert-butyl amides . Another approach involves the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Ritter reactions or other catalytic processes that ensure high yields and purity. The use of ionic liquids as solvents and catalysts has also been explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
3-(N-tert-Butylglycyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzonitrile group.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives.
科学的研究の応用
3-(N-tert-Butylglycyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(N-tert-Butylglycyl)benzonitrile involves its interaction with specific molecular targets and pathways. The benzonitrile group can participate in hydrogen bonding and other interactions with biological molecules, while the tert-butylglycine moiety can influence the compound’s solubility and reactivity . These interactions can modulate various biochemical pathways, making the compound of interest in drug development and other applications.
類似化合物との比較
Similar Compounds
Benzonitrile: A simpler compound with a similar nitrile group but lacking the glycine derivative.
N-tert-Butylbenzamide: Similar structure but with an amide group instead of a nitrile.
tert-Butylglycine: The glycine derivative without the benzonitrile group.
Uniqueness
3-(N-tert-Butylglycyl)benzonitrile is unique due to the combination of the benzonitrile and tert-butylglycine moieties, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in simpler compounds .
特性
CAS番号 |
105802-55-9 |
|---|---|
分子式 |
C13H16N2O |
分子量 |
216.28 g/mol |
IUPAC名 |
3-[2-(tert-butylamino)acetyl]benzonitrile |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)15-9-12(16)11-6-4-5-10(7-11)8-14/h4-7,15H,9H2,1-3H3 |
InChIキー |
DONHFXVGJBEGRL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NCC(=O)C1=CC=CC(=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


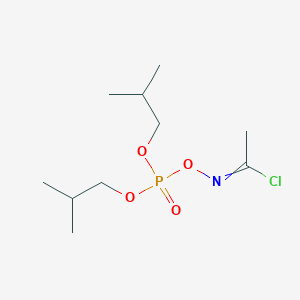
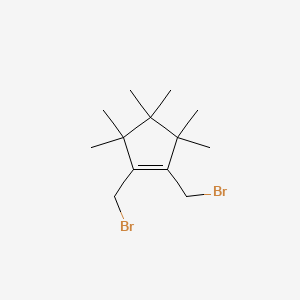
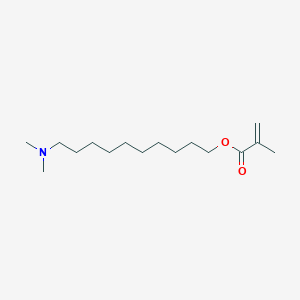
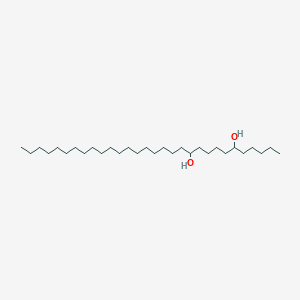

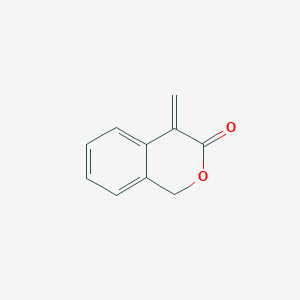
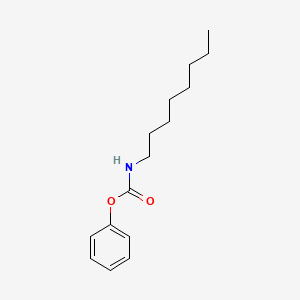
![4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol](/img/structure/B14326350.png)

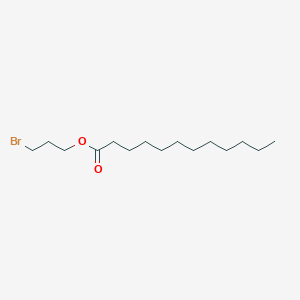
![2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14326356.png)
